molecular formula C20H18N2O3S B2741016 1-(4-methoxyphenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one CAS No. 872689-00-4

1-(4-methoxyphenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one

Cat. No.: B2741016
CAS No.: 872689-00-4
M. Wt: 366.44
InChI Key: NMVQOJCRBDFWGZ-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound that features a methoxyphenyl group and a pyridazinyl group connected via a sulfanylethanone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 4-methoxybenzaldehyde with a suitable pyridazinone derivative under acidic or basic conditions. The resulting intermediate is then subjected to a thiolation reaction to introduce the sulfanylethanone moiety .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl groups can be oxidized to form corresponding quinones.

    Reduction: The pyridazinyl ring can be reduced under hydrogenation conditions.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced pyridazinyl derivatives.

    Substitution: Various substituted phenyl and pyridazinyl derivatives.

Scientific Research Applications

1-(4-methoxyphenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. The methoxyphenyl groups can participate in π-π stacking interactions, while the pyridazinyl ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-methoxyphenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one is unique due to its combination of methoxyphenyl and pyridazinyl groups linked by a sulfanylethanone moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-24-16-7-3-14(4-8-16)18-11-12-20(22-21-18)26-13-19(23)15-5-9-17(25-2)10-6-15/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVQOJCRBDFWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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